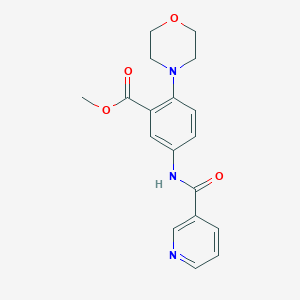

![molecular formula C19H23N3O B509576 (4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine CAS No. 878441-22-6](/img/structure/B509576.png)

(4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine” is a chemical substance with the CAS number 878441-22-6 . It is used in various chemical reactions and has specific physical and chemical properties .

Synthesis Analysis

The synthesis of this compound or its analogs involves complex chemical reactions. For instance, a series of 4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl] phenyl} thiazoles were synthesized in an effort to prepare novel atypical antipsychotic agents .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. In a related study, a series of compounds were characterized by spectral data (IR, 1H NMR, and MS) .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

Research on compounds structurally related to "(4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine" has shown significant antimicrobial properties. For example, studies have synthesized novel triazole derivatives and evaluated their antimicrobial activities, finding some compounds to possess good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, newer carbazole derivatives have been synthesized, characterized, and shown to exhibit significant antibacterial and antifungal activity, as well as activity against human breast cancer cell lines (Sharma et al., 2014).

Supramolecular Chemistry

Supramolecular associations of compounds with similar structural frameworks have been studied, revealing insights into the polymorphs' crystal structures and their stability. This includes the investigation of charge-assisted ammonium-N–H···O hydrogen bonds, which are pivotal in forming crystalline architectures (Jotani et al., 2018).

Anticancer and Antiviral Potential

Compounds related to "(4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine" have been synthesized and evaluated for their anti-HIV activity, with some derivatives showing promising results as potential non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007). Additionally, novel carbazole conjugates have been screened for their biological activities, including anticancer properties, by assessing their impact on various cancer cell lines (Verma et al., 2022).

Wirkmechanismus

Target of Action

The primary targets of (4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine are the D2 and 5-HT2A receptors . These receptors play a crucial role in the central nervous system. The D2 receptor is a dopamine receptor, and its antagonism is associated with antipsychotic effects. The 5-HT2A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, and it is thought to be involved in various functions, including mood and cognition .

Mode of Action

(4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine interacts with its targets by binding to the D2 and 5-HT2A receptors . This binding results in the antagonism of these receptors, which means it blocks the action of dopamine and serotonin at these sites. This can lead to changes in neurotransmission and neuronal activity .

Biochemical Pathways

The antagonism of D2 and 5-HT2A receptors by (4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine affects several biochemical pathways. These include the dopaminergic and serotonergic pathways, which are involved in a variety of physiological functions, including mood regulation, reward, cognition, and motor control . The downstream effects of these changes in neurotransmission can lead to alterations in neuronal activity and synaptic plasticity .

Pharmacokinetics

Like many other similar compounds, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces . These properties can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of (4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine’s action are likely to be diverse, given its impact on the dopaminergic and serotonergic systems. These effects could include changes in neuronal firing rates, alterations in the release of other neurotransmitters, and modifications to synaptic plasticity . At a behavioral level, these changes could potentially manifest as alterations in mood, cognition, and motor control .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine. These factors could include the individual’s genetic makeup, which can influence how the compound is metabolized and its effectiveness. Other factors, such as diet, age, sex, and overall health status, can also impact the compound’s action . Furthermore, the compound’s stability could be affected by storage conditions, such as temperature and humidity .

Eigenschaften

IUPAC Name |

[4-(4-aminophenyl)piperazin-1-yl]-(4-ethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c1-2-15-3-5-16(6-4-15)19(23)22-13-11-21(12-14-22)18-9-7-17(20)8-10-18/h3-10H,2,11-14,20H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJNYDJMEZIPPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-({[(4-ethylbenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-furamide](/img/structure/B509510.png)

![N-[[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl]pentanamide](/img/structure/B509529.png)

![Methyl 5-[(3,5-dimethoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B509540.png)

![{4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509547.png)

![{3-Chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509562.png)

![[5-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B509564.png)

methanone](/img/structure/B509566.png)

![3-Chloro-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}aniline](/img/structure/B509567.png)

![(4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl)amine](/img/structure/B509568.png)

![{3-Chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509570.png)

![(2E)-1-[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B509575.png)

![1-[4-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B509578.png)